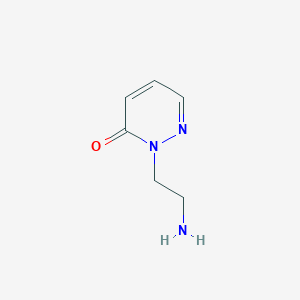
N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide, also known as CNB-001, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was first synthesized in 2005 by researchers at the University of Barcelona and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide is not fully understood, but it is believed to act on multiple pathways involved in the development and progression of neurological disorders. It has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase neurotrophic factor levels. It has also been shown to improve cognitive function and reduce neuronal damage in these models.
Advantages and Limitations for Lab Experiments
One advantage of N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide is that it has been shown to have a good safety profile in animal studies, with no significant adverse effects reported. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic effects in humans.
Future Directions
There are several potential future directions for research on N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide. One area of interest is its potential use in the treatment of traumatic brain injury, as it has been shown to reduce neuronal damage and improve cognitive function in animal models of this condition. Another area of interest is its potential use in combination with other drugs for the treatment of neurological disorders, as it has been shown to have synergistic effects with certain other drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in humans.
Synthesis Methods
The synthesis of N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 2-naphthylamine to form 4-chlorobenzenesulfonamide-2-naphthylamine. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the final product, this compound.
Scientific Research Applications
N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide has been studied for its potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective and anti-inflammatory properties, as well as the ability to improve cognitive function and reduce neuronal damage.
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-20-11-14-22(15-12-20)29(27,28)26-23(18-7-2-1-3-8-18)25-21-13-10-17-6-4-5-9-19(17)16-21/h1-16H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYDCKLKNUXBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2440708.png)


![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)


![5-((2-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440720.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)
